2,3,6,7-Tetraaminoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetraaminoanthracene-9,10-dione is an organic compound with the molecular formula C14H12N4O2 It is a derivative of anthracene, characterized by the presence of four amino groups at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraaminoanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction and subsequent amination. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The final step involves the oxidation of the intermediate to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetraaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated anthracene derivatives.
Substitution Products: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
2,3,6,7-Tetraaminoanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetraaminoanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s amino groups can form hydrogen bonds with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Similar structure but with amino groups at different positions.
2,3,6,7-Tetrachloroanthracene-9,10-dione: Chlorine atoms instead of amino groups.
Tetramethyl anthracene-2,3,6,7-tetracarboxylate: Carboxylate groups instead of amino groups.
Uniqueness
2,3,6,7-Tetraaminoanthracene-9,10-dione is unique due to its specific arrangement of amino and dione groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and form hydrogen bonds with biological molecules makes it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2,3,6,7-tetraaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H12N4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H,15-18H2 |
InChI Key |
YVJHDKFYPXHUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)N)C(=O)C3=CC(=C(C=C3C2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.